molecular formula C20H10Cl2N2OS B2494298 N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide CAS No. 536730-16-2

N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide

Cat. No.: B2494298
CAS No.: 536730-16-2
M. Wt: 397.27
InChI Key: PMXYDNQWNWZUMH-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide is a complex organic compound that features a unique structure combining acenaphtho[1,2-d]thiazole and dichlorobenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene-1,2-dione with aromatic aldehydes and ammonium acetate, catalyzed by ferric hydrogensulfate in ethanol under reflux conditions . This method is known for its high conversion rates and straightforward experimental procedures.

Industrial Production Methods

the principles of green chemistry and the use of recyclable catalysts, such as Fe3O4 nanoparticles, are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromosuccinimide (NBS) in DMF.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS can lead to brominated derivatives, while reduction with sodium borohydride can yield reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide is unique due to its specific combination of acenaphtho[1,2-d]thiazole and dichlorobenzamide moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2N2OS/c21-12-7-11(8-13(22)9-12)19(25)24-20-23-17-14-5-1-3-10-4-2-6-15(16(10)14)18(17)26-20/h1-9H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXYDNQWNWZUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC(=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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